Rutin trihydrate

Descripción general

Descripción

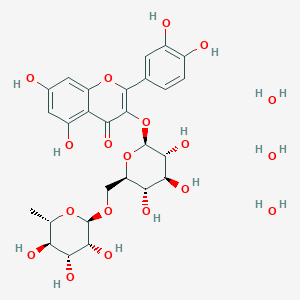

Rutin trihydrate, also known as vitamin P or rutoside, is a multifunctional natural flavonoid glycoside . It is a compound with the molecular formula C27H36O19 and a molecular weight of 664.6 g/mol . Rutin is found in many plants and fruits, especially buckwheat, apricots, cherries, grapes, grapefruit, plums, and oranges .

Synthesis Analysis

Rutin is synthesized through the phenylpropanoid metabolic pathway, which involves the transformation of the amino acid phenylalanine to 4-coumaroyl-CoA . In a study, silica nanoparticles were synthesized using an adapted Stöber process and functionalized with silane for the loading of rutin trihydrate .

Molecular Structure Analysis

The IUPAC name for Rutin trihydrate is 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one;trihydrate .

Chemical Reactions Analysis

Rutin has been observed for its nutraceutical effect. It has demonstrated a number of pharmacological activities, including antioxidant, cytoprotective, vasoprotective, anticarcinogenic, neuroprotective, and cardioprotective activities .

Physical And Chemical Properties Analysis

Rutin trihydrate is a compound with the molecular formula C27H36O19 and a molecular weight of 664.6 g/mol . It is a glycoside comprising of flavonolic aglycone quercetin along with disaccharide rutinose .

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has shown that Rutin may have anticancer properties , with inhibitory effects on tumor growth and metastasis. This makes it a promising compound in the fight against cancer .

Pharmaceutical Industry

In the pharmaceutical industry, Rutin trihydrate is used to treat conditions like varicose veins, hemorrhoids, and edema . It’s also being studied for its potential as an anti-cancer agent .

Cholesterol Management

Rutin is known to reduce hepatic and blood cholesterol levels, which is crucial for maintaining overall health and preventing cardiovascular diseases .

Antioxidant and Antibacterial Activity

Rutin-COS complex, particularly when prepared via spray-drying method, shows increased water solubility, weakened bitterness, enhanced antioxidant and antibacterial activity compared to rutin alone. This highlights its potential in food preservation and as a dietary supplement .

Neurodegenerative Diseases

Rutin trihydrate-conjugated zinc oxide nanoparticles (RTH-ZnO) have been synthesized to address gut dysbiosis-generated ROS and its implications on neurodegeneration. This points to its application in treating or managing neurodegenerative diseases .

Mecanismo De Acción

Target of Action

Rutin trihydrate, a flavonoid, primarily targets Carbonyl reductase [NADPH] 1 and Aldo-keto reductase family 1 member C3 . These enzymes play a crucial role in the body’s metabolic processes. Rutin trihydrate also interacts with free radicals and various protein systems .

Mode of Action

Rutin trihydrate exhibits antioxidant, anti-inflammatory, anti-allergy, and antitumor activity . It interacts with its targets and free radicals to exhibit these effects. Rutin trihydrate is also an antagonist of calmodulin , which mediates the transfer of Ca2+ through cell membranes and initiates intracellular processes.

Biochemical Pathways

Rutin trihydrate affects the oxidative stress pathways . It addresses gut dysbiosis-generated reactive oxygen species (ROS) and its implications on neurodegeneration . Rutin trihydrate can efficiently scavenge free radicals and maintain redox homeostasis .

Pharmacokinetics

Rutin trihydrate is relatively poorly absorbed in the intestines. The microflora of the lower gut hydrolyze rutin to its aglycone, quercetin, and the sugar residue, which are subsequently absorbed by the small intestine wall . The metabolism of rutin was investigated for peroral administration to rats and rabbits .

Result of Action

Rutin trihydrate has several molecular and cellular effects. It helps inhibit the production of inflammatory mediators and enzymes, thereby reducing inflammation in the body . This can help alleviate symptoms of inflammatory conditions such as arthritis and may also contribute to the prevention of chronic diseases . It also has demonstrated cardioprotective and neuroprotective effects .

Action Environment

The action, efficacy, and stability of rutin trihydrate can be influenced by environmental factors. For instance, the synthesis of rutin trihydrate-conjugated zinc oxide nanoparticles (RTH-ZnO) was found to be more effective via the spray-drying method compared to the freeze-drying method . The synthesized RTH-ZnO was found to be structurally, electrochemically, and thermally stable .

Safety and Hazards

Direcciones Futuras

Rutin has been explored extensively for its various biological effects. Its therapeutic potential in several models of neurodegenerative diseases has created considerable excitement . The details of various biological properties of rutin establish its vital importance and provide further scope to use this nutraceutical compound to explore for more therapeutic benefits for humans .

Propiedades

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16.3H2O/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;;;/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;3*1H2/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLBWFFSGHKUSY-JPRRWYCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179735 | |

| Record name | Rutin trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rutin trihydrate | |

CAS RN |

250249-75-3, 207671-50-9 | |

| Record name | Rutoside trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250249753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rutin trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quercetin-3-rutinoside hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Rutin trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUTOSIDE TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF4N03853G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

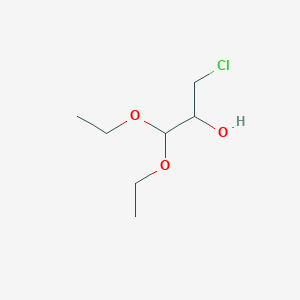

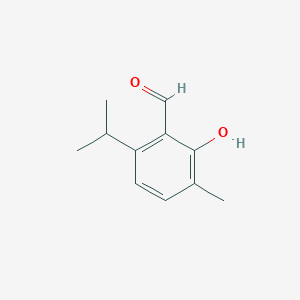

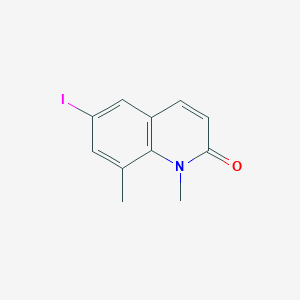

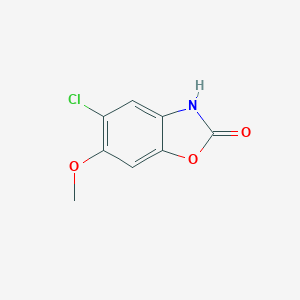

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Rutin Trihydrate?

A1: Rutin Trihydrate is a naturally occurring flavonoid, a type of polyphenol, found in various plants like buckwheat, citrus fruits, and passionflower. It's often recognized for its vibrant yellow color and is being extensively studied for its potential health benefits.

Q2: What are the proposed mechanisms behind Rutin Trihydrate's biological activities?

A: Rutin Trihydrate is believed to exert its effects primarily through its antioxidant properties. It can scavenge free radicals [], potentially protecting cells from oxidative damage. Researchers are also investigating its potential anti-inflammatory [, , ], antidiabetic [, ], and neuroprotective [, ] effects.

Q3: How does Rutin Trihydrate's structure contribute to its antioxidant activity?

A: The presence of multiple hydroxyl groups (-OH) in its structure allows Rutin Trihydrate to donate electrons to free radicals, neutralizing them and interrupting the chain reaction of oxidative damage []. This ability to donate electrons is a key characteristic of many antioxidants.

Q4: What is the molecular formula and weight of Rutin Trihydrate?

A4: The molecular formula of Rutin Trihydrate is C₂₇H₃₀O₁₆·3H₂O. Its molecular weight is 664.58 g/mol.

Q5: What spectroscopic techniques are commonly employed to characterize Rutin Trihydrate?

A5: Several techniques are used, including:

- UV-Vis Spectroscopy: Rutin Trihydrate exhibits characteristic absorbance peaks in the UV-Vis region, which can be used for its identification and quantification [, ].

- HPLC (High-Performance Liquid Chromatography): This technique is widely used to separate, identify, and quantify Rutin Trihydrate in complex mixtures, such as plant extracts [, , , , , ].

- NMR (Nuclear Magnetic Resonance) Spectroscopy: This technique provides detailed information about the structure and conformation of Rutin Trihydrate [].

- FTIR (Fourier Transform Infrared) Spectroscopy: FTIR can be used to identify functional groups and study the interactions between Rutin Trihydrate and other molecules [].

Q6: What are the challenges associated with the oral bioavailability of Rutin Trihydrate, and are there any formulation strategies to overcome them?

A: Rutin Trihydrate has limited water solubility, which can hinder its absorption in the body [, ]. This can be addressed through various formulation strategies like:

- Nanoemulsions: These formulations encapsulate Rutin Trihydrate in nano-sized droplets, improving its solubility and absorption [].

- Liposomes: These spherical vesicles can encapsulate Rutin Trihydrate, protecting it from degradation and facilitating its delivery to target tissues [].

- Emulgels: These formulations combine the properties of emulsions and gels, offering enhanced drug loading and controlled release [].

Q7: Are there any reported cases of resistance or cross-resistance to Rutin Trihydrate?

A7: While Rutin Trihydrate is generally considered safe, research on its long-term use and potential for resistance is ongoing.

Q8: What preclinical models are used to study the biological activity of Rutin Trihydrate?

A8: Researchers utilize various in vitro and in vivo models, including:

- Cell-based Assays: These are used to investigate the effects of Rutin Trihydrate on specific cell types, like kidney cells [] and neutrophils [].

- Animal Models: Rodent models are often used to study the effects of Rutin Trihydrate on various conditions, such as diabetes [] and cardiac toxicity [, ].

- Zebrafish Larvae: This model is gaining popularity for investigating the impact of Rutin Trihydrate on antioxidant enzymes [] and neurotoxicity [].

Q9: Are there any known drug interactions with Rutin Trihydrate?

A: Research on potential drug interactions, particularly with medications metabolized by the liver, is ongoing [].

Q10: How is Rutin Trihydrate quantified in various matrices?

A10: Analytical methods for quantification commonly involve:

- HPLC (High-Performance Liquid Chromatography): This is the most widely used technique, often coupled with UV or diode-array detectors, for precise quantification in complex samples [, , , ].

- Spectrophotometry: This method is simpler and more cost-effective but may be less specific than HPLC [, ].

Q11: Are there validated analytical methods for Rutin Trihydrate analysis?

A: Yes, researchers have developed and validated various HPLC and spectrophotometric methods for Rutin Trihydrate analysis [, , ]. Validation ensures the accuracy, precision, and reliability of the analytical data.

Q12: What are the environmental implications of Rutin Trihydrate use and disposal?

A: Research on the environmental fate and potential impact of Rutin Trihydrate is limited. Investigating its biodegradability and ecotoxicological effects is crucial for responsible use and disposal [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B162470.png)